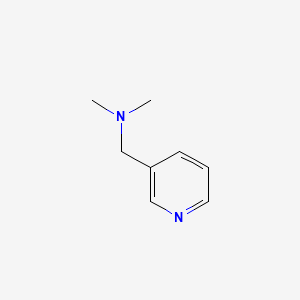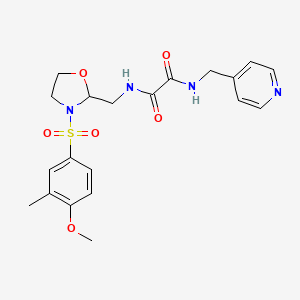![molecular formula C16H11FN4O B2727027 4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-93-9](/img/structure/B2727027.png)
4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is a chemical compound with the molecular formula C16H11FN4O and a molecular weight of 294.289 . It is not intended for human or veterinary use and is primarily used for research.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Alzheimer's Disease Research : One application is in Alzheimer's disease research. A derivative of 4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide was used as a molecular imaging probe for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study found significant decreases in receptor densities, correlating with the severity of clinical symptoms (Kepe et al., 2006).
Antitumor Activity : Another application is in cancer research, where derivatives like MS-27-275, which inhibits histone deacetylase (HDA), have shown marked in vivo antitumor activity against various human tumors. This compound causes hyperacetylation of nuclear histones in tumor cell lines and induces several cellular changes associated with inhibited tumor growth (Saito et al., 1999).
Chronic Myelogenous Leukemia Treatment : In the treatment of chronic myelogenous leukemia (CML), flumatinib (a derivative) is in Phase I clinical trials in China. The study focused on identifying the metabolites of flumatinib in CML patients to determine the main metabolic pathways of the drug in humans after oral administration (Gong et al., 2010).
Material Science : Beyond medical applications, this compound has uses in material science. For example, derivatives were used in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, showing high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Antiviral Research : Its derivatives have been evaluated for antiviral activity against Hepatitis C Virus and SARS-CoV, with the 5-fluoro derivative showing potential as an inhibitor of HCV RNA synthesis (Selvam et al., 2008).
Histone Deacetylase Inhibition for Cancer Therapy : The compound MGCD0103, another derivative, acts as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It has shown promise in blocking cancer cell proliferation and inducing apoptosis, making it a potential anticancer drug (Zhou et al., 2008).
Met Kinase Inhibition for Cancer Treatment : Derivatives have been identified as potent and selective Met kinase inhibitors, showing effectiveness in tumor models and advancing into clinical trials (Schroeder et al., 2009).
Synthesis and Structural Characterization : The compound has been synthesized and characterized using various techniques, demonstrating its utility in analytical chemistry (Deng et al., 2014).
Soluble Fluoro-Polyimides : It has also been used in the synthesis of soluble fluoro-polyimides, showing potential applications in the development of materials with high thermal stability and low moisture absorption (Xie et al., 2001).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-13-3-1-12(2-4-13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEGGPGMGOCFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326866 |
Source


|
| Record name | 4-fluoro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478039-93-9 |
Source


|
| Record name | 4-fluoro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2726948.png)
![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)
![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)


![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)

![6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline](/img/structure/B2726966.png)